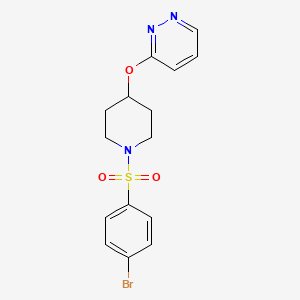

3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications

Synthesis of Bioactive Compounds : Research has demonstrated the utility of related sulfonyl compounds in creating a wide range of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidinethiones, and others. These compounds have been evaluated for their antimicrobial properties, indicating the chemical versatility and potential application of "3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine" in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antimicrobial Activity : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have been synthesized from compounds structurally related to "3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine". Some of these derivatives exhibited antimicrobial activity, highlighting the compound's potential as a precursor in developing antimicrobial agents (Ammar et al., 2004).

Antibacterial Applications : A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents demonstrates the potential of "3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine" related compounds in medicinal chemistry. These compounds showed high antibacterial activities, indicating their promise in developing new antibacterial therapies (Azab, Youssef, & El‐Bordany, 2013).

Pharmaceutical Co-crystals and Salts : The study on sulfadiazine and pyridines forming co-crystals and salts demonstrates the application of pyridazine derivatives in enhancing the physicochemical properties of pharmaceuticals. This research highlights the role of "3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine" related compounds in crystal engineering to develop drugs with improved characteristics (Elacqua et al., 2013).

Mechanism of Action

Target of Action

Related compounds such as pyrazoline derivatives have been shown to have a wide range of biological and pharmacological activities . They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

Related compounds have been shown to interact with acetylcholinesterase (ache), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It has been reported that reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and lipid peroxides, which can lead to oxidative stress .

Result of Action

Related compounds have been shown to have a dose-dependent increase in malondialdehyde (mda) concentration, a common biomarker for cells and tissue oxidative injury .

properties

IUPAC Name |

3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O3S/c16-12-3-5-14(6-4-12)23(20,21)19-10-7-13(8-11-19)22-15-2-1-9-17-18-15/h1-6,9,13H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVZNRAZCQPMGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonamide](/img/structure/B2881525.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(3-chloroph enyl)carboxamide](/img/structure/B2881527.png)

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone](/img/structure/B2881533.png)